2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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Overview
Description
2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a tert-butyl group attached to the 3-position of the oxadiazole ring and a piperidine ring attached to the 2-position.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence various cellular processes and pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under dehydration conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid catalyst.
Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone
tert-Butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate
Properties
IUPAC Name |
3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUGFKDZELDIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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